2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde
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Overview
Description
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group at the second position and a naphthalen-1-yl group at the fourth position on the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and 1-naphthaldehyde. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(naphthalen-1-yl)benzyl alcohol.
Substitution: 2-Alkoxy-4-(naphthalen-1-yl)benzaldehyde or 2-Acyl-4-(naphthalen-1-yl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the benzene ring substitution.
4-Hydroxybenzaldehyde: Lacks the naphthalen-1-yl group.
2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde: Similar structure with a different substitution pattern.
Uniqueness
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is unique due to the specific positioning of the hydroxyl and naphthalen-1-yl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-4-naphthalen-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFDDPIEJVHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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